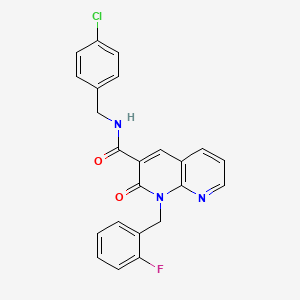
N-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic compound. It contains a naphthyridine backbone, which is a nitrogen-containing heterocyclic compound. The molecule also has chlorobenzyl and fluorobenzyl groups attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the naphthyridine backbone, followed by the introduction of the chlorobenzyl and fluorobenzyl groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a naphthyridine ring, along with benzyl groups substituted with chlorine and fluorine atoms. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the naphthyridine ring and the chlorobenzyl and fluorobenzyl groups. The chlorine and fluorine atoms are electronegative, which could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the naphthyridine ring and the chlorobenzyl and fluorobenzyl groups could impact properties like solubility, melting point, and stability .科学的研究の応用
Antibacterial and Antitumor Activities
Several studies have highlighted the synthesis and biological evaluation of naphthyridine derivatives, demonstrating significant antibacterial and antitumor activities. For instance, research by Egawa et al. (1984) on pyridonecarboxylic acids as antibacterial agents synthesized derivatives with varying substituents, finding some compounds more active than the reference drug enoxacin, indicating their potential for further biological studies (Egawa et al., 1984). Similarly, Deady et al. (2005) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones with potent cytotoxicity against cancer cell lines, suggesting their application in developing new anticancer drugs (Deady et al., 2005).
Fluorinated Naphthoic Acids Synthesis
Research by Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, highlighting the relevance of aryl carboxamides in the development of biologically active compounds. This study contributes to the broader understanding of incorporating fluorine atoms into organic compounds to enhance their biological activities and physical properties (Tagat et al., 2002).
Anti-inflammatory and Anticancer Properties
A study by Madaan et al. (2013) on the anti-inflammatory activity of a naphthyridine derivative possessing in vitro anticancer potential explored its ability to inhibit inflammatory markers and demonstrated significant anti-inflammatory and cytotoxic properties. This dual functionality suggests potential applications in developing treatments targeting both cancer and inflammation-related diseases (Madaan et al., 2013).
CB2 Selective Agonists
Manera et al. (2006) focused on the design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. This research contributes to the field of cannabinoid receptor studies, indicating potential therapeutic applications for diseases modulated by the CB2 receptor (Manera et al., 2006).
Material Science Applications
In the context of material science, Peng and Li (2018) synthesized naphthalene tetracarboxylic diimides derivatives containing halogen elements, using them to fabricate organic field-effect transistors (OFETs). Their findings demonstrate the impact of fluorinated N-substituents on optimizing molecular arrangement and device performance, highlighting the potential of these compounds in electronic and photonic applications (Peng & Li, 2018).
Safety and Hazards
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c24-18-9-7-15(8-10-18)13-27-22(29)19-12-16-5-3-11-26-21(16)28(23(19)30)14-17-4-1-2-6-20(17)25/h1-12H,13-14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZIGQBMWLXSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NCC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-bromothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2648628.png)
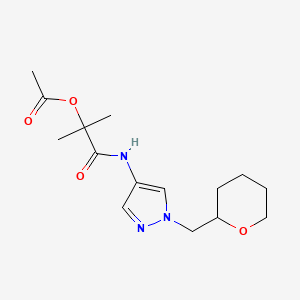
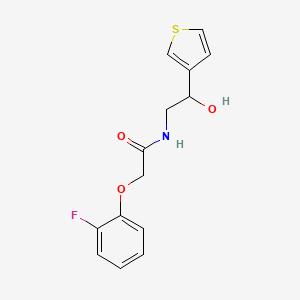

![3,4-dichloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2648632.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2648634.png)

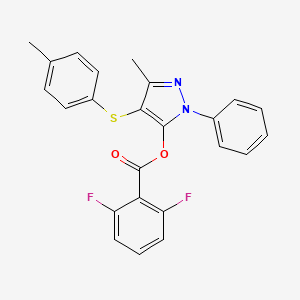
![1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B2648638.png)
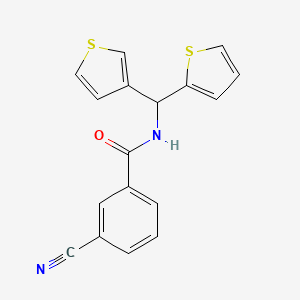
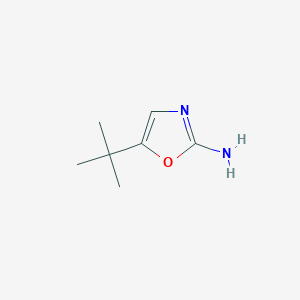
![3-Fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2648644.png)
![Imidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B2648645.png)
![2-Chloro-N-[(1R)-1-(4-methylsulfanylphenyl)ethyl]acetamide](/img/structure/B2648646.png)